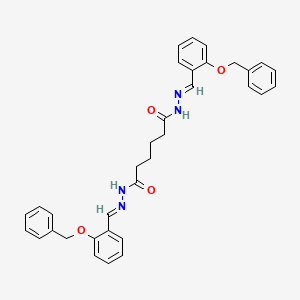
Sodium hexametaphosphate, tech., AldrichCPR
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium hexametaphosphate is a chemical compound with the formula Na₆(PO₃)₆. It is a salt composed of a mixture of polymeric metaphosphates, typically referred to as sodium polymetaphosphate. This compound is widely used in various industries due to its unique properties, such as its ability to sequester metal ions and its solubility in water .
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium hexametaphosphate is synthesized by heating monosodium orthophosphate to generate sodium acid pyrophosphate. The reaction is as follows: [ 2 \text{NaH}_2\text{PO}_4 \rightarrow \text{Na}_2\text{H}_2\text{P}_2\text{O}_7 + \text{H}_2\text{O} ] Subsequently, the sodium acid pyrophosphate is further heated to produce sodium hexametaphosphate: [ 3 \text{Na}_2\text{H}_2\text{P}_2\text{O}_7 \rightarrow (\text{NaPO}_3)_6 + 3 \text{H}_2\text{O} ] This process is followed by rapid cooling to obtain the final product .
Industrial Production Methods: In industrial settings, sodium hexametaphosphate is produced by mixing phosphorus pentoxide obtained from the combustion and oxidation of yellow phosphorus with soda ash in a specific proportion. The mixture is then heated indirectly in a graphite crucible to dehydrate and melt together. The resulting sodium hexametaphosphate melt is rapidly cooled and ground to produce the finished product .
Chemical Reactions Analysis
Types of Reactions: Sodium hexametaphosphate undergoes various chemical reactions, including hydrolysis, complexation, and chelation. It can hydrolyze into sodium trimetaphosphate or sodium orthophosphate when exposed to water-based solutions .
Common Reagents and Conditions:
Hydrolysis: In the presence of water, sodium hexametaphosphate can hydrolyze under acidic or basic conditions.
Complexation: It forms complexes with metal ions, which is useful in water treatment and other applications.
Chelation: Sodium hexametaphosphate acts as a chelating agent, binding to metal ions and preventing their precipitation.
Major Products Formed:
- Sodium trimetaphosphate
- Sodium orthophosphate
Scientific Research Applications
Sodium hexametaphosphate has a wide range of applications in scientific research and industry:
Chemistry: Used as a dispersing agent in the production of ceramics and enamels.
Biology: Employed in the preparation of solutions for biological experiments due to its ability to sequester metal ions.
Medicine: Utilized in toothpaste formulations to reduce tartar formation and prevent staining.
Mechanism of Action
Sodium hexametaphosphate is often compared with other sodium polyphosphates, such as trisodium phosphate, tetrasodium pyrophosphate, and pentasodium triphosphate. While all these compounds share the ability to sequester metal ions, sodium hexametaphosphate is unique due to its polymeric structure, which provides enhanced chelating properties and solubility in water .
Comparison with Similar Compounds
- Trisodium phosphate
- Tetrasodium pyrophosphate
- Pentasodium triphosphate
Sodium hexametaphosphate stands out for its versatility and effectiveness in various applications, making it a valuable compound in both scientific research and industrial processes.
Properties
Molecular Formula |
Na6O18P6 |
|---|---|
Molecular Weight |
611.77 g/mol |
InChI |
InChI=1S/6Na.H6O18P6/c;;;;;;1-19(2)14-21(6,7)16-23(10,11)18-24(12,13)17-22(8,9)15-20(3,4)5/h;;;;;;(H,6,7)(H,8,9)(H,10,11)(H,12,13)(H2,3,4,5)/q6*+1;/p-6 |
InChI Key |
INSNVPUOJJTBAL-UHFFFAOYSA-H |
Canonical SMILES |
[O-]P(=O)([O-])OP(=O)([O-])OP(=O)([O-])OP(=O)([O-])OP(=O)([O-])OP(=O)=O.[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-hydroxy-N-(3-methylpyridin-2-yl)-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B12051273.png)

![[2-ethoxy-4-[(E)-[(2-phenylacetyl)hydrazinylidene]methyl]phenyl] 2,4-dichlorobenzoate](/img/structure/B12051284.png)
![6-Amino-4-(3,4-dihydroxyphenyl)-1-phenyl-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B12051286.png)


![3-Methyl-2-(3-methylbutyl)-1-(octylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12051299.png)

![1-(4-Amino-1,2,5-oxadiazol-3-YL)-N'-((E)-{4-[(4-bromobenzyl)oxy]phenyl}methylidene)-4-phenyl-1H-1,2,3-triazole-5-carbohydrazide](/img/structure/B12051304.png)


![[(1S,2R,3S,6S,9S,10R,14R,17S,18R,19S)-12-ethyl-19-hydroxy-17-methoxy-14-methyl-4-oxo-5-oxa-12-azahexacyclo[8.7.2.12,6.01,11.03,9.014,18]icosan-9-yl] benzoate;hydrochloride](/img/structure/B12051311.png)
![6-Amino-3-ethyl-4-[4-(methylsulfanyl)phenyl]-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B12051322.png)

